molecular formula C24H29NO3 B1670880 多奈哌齐 CAS No. 120014-06-4

多奈哌齐

货号 B1670880
CAS 编号: 120014-06-4
分子量: 379.5 g/mol
InChI 键: ADEBPBSSDYVVLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Donepezil is a medication used to treat dementia related to Alzheimer’s disease . It can help improve mental function but is not a cure for Alzheimer’s disease . This condition will worsen over time, even in people who take Donepezil .


Synthesis Analysis

Donepezil is a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-hour half-life . It contains a piperidine nucleus and was launched by Eisai Pharmaceuticals and partner Pfizer in 1997 . The synthesis of Donepezil and its derivatives has been the subject of extensive research .


Molecular Structure Analysis

Donepezil has an N-benzylpiperidine and an indanone moiety . It can easily cross the blood-brain barrier . The molecular structures of Donepezil and its synthesized compounds have been characterized through various spectroscopic techniques .


Chemical Reactions Analysis

Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in an acidic medium . The stoichiometry, thermodynamic properties, rate equation, and mechanistic details of this reaction have been outlined .


Physical And Chemical Properties Analysis

Donepezil has polymorphism, meaning different crystalline forms can exhibit different physicochemical properties and biological activities . The intermolecular interactions of Donepezil polymorphs have been explored through fully ab initio quantum mechanical methods, semi-empirical methods, and Hirshfeld surface analysis .

科学研究应用

  • Alzheimer’s Disease Treatment

    • Field : Neurology
    • Application : Donepezil is used to treat dementia associated with mild, moderate, or severe Alzheimer’s disease. It improves thinking ability in some patients .
    • Methods : Donepezil is administered orally, usually as a daily pill . It works by preventing the breakdown of a chemical messenger called acetylcholine, which is involved in memory and other cognitive functions .
    • Results : There is moderate-quality evidence that people with Alzheimer’s disease treated with Donepezil for periods of 12 or 24 weeks experience small benefits in cognitive function, activities of daily living, and clinician-rated global clinical state .
  • Neurodegenerative Disorder Management

    • Field : Neurology
    • Application : Donepezil has been successful in managing neurodegenerative disorders, particularly Alzheimer’s disease .
    • Methods : Donepezil, a selective acetylcholinesterase inhibitor, is administered orally. It can easily cross the blood-brain barrier .
    • Results : Donepezil’s success in neurodegenerative disorder management has spurred extensive research into its synthesis and structural modifications .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : Donepezil has been extensively researched for its synthesis and structural modifications .
    • Methods : Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability. Methods range from traditional hazardous chemicals to eco-friendly strategies .
    • Results : The versatility of Donepezil in drug design is demonstrated through discussions on analogues and hybrids, including those with lipoic and ferulic acid .
  • Drug Design

    • Field : Drug Design
    • Application : Donepezil has been used as a model to design multitarget-directed ligands .
    • Methods : Structural features of Donepezil have been used to design novel drug candidates that could exhibit concomitant pharmacological activities as dual or multi-enzymatic inhibitors .
    • Results : This approach aims at the discovery of new effective drug candidates as innovative therapeutic alternatives for the treatment of Alzheimer’s disease .
  • Dosage Form Design

    • Field : Pharmaceutical Sciences
    • Application : Donepezil’s bitter taste and gastrointestinal side effects hinder oral administration, requiring novel dosage forms for various routes .
    • Methods : Novel dosage forms intended to deliver through oral, topical/transdermal, parenteral, and intranasal routes have been designed and developed .
    • Results : The development of these novel dosage forms has shown promise in overcoming the challenges associated with oral administration of Donepezil .
  • Nasal Administration for Alzheimer’s Disease

    • Field : Pharmaceutical Sciences
    • Application : Due to the rising cases of Alzheimer’s disease and the associated risks of the existing line of treatment, oil in water (o/w) nanoemulsion (NE) loaded with Donepezil was prepared to explore intranasal route of administration .
    • Methods : The nanoemulsion was prepared using labrasol, cetyl pyridinium chloride, and glycerol, with a drug concentration of 1 mg/ml .
    • Results : The developed nanoemulsion loaded with Donepezil hydrochloride could serve as a new approach for the treatment of Alzheimer via nose to brain drug delivery .
  • Schizophrenia

    • Field : Psychiatry
    • Application : Donepezil has been studied for its potential to improve cognitive function and reduce symptoms in patients with schizophrenia .
    • Methods : Donepezil, an acetylcholinesterase inhibitor, is administered orally. It prevents the breakdown of a chemical messenger called acetylcholine, which is involved in memory and other cognitive functions .
    • Results : Some studies have shown that donepezil may improve cognitive function and reduce symptoms in patients with schizophrenia .
  • Down Syndrome

    • Field : Neurology
    • Application : Donepezil has been used off-label for the treatment of cognitive impairment in Down syndrome .
    • Methods : Donepezil is administered orally. It works by preventing the breakdown of a chemical messenger called acetylcholine, which is involved in memory and other cognitive functions .
    • Results : Studies have shown mixed results, with some suggesting that donepezil may improve cognitive function in patients with Down syndrome .
  • Dementia with Lewy Bodies

    • Field : Neurology
    • Application : Donepezil has been used off-label for the treatment of dementia with Lewy bodies .
    • Methods : Donepezil is administered orally. It works by preventing the breakdown of a chemical messenger called acetylcholine, which is involved in memory and other cognitive functions .
    • Results : Studies have shown that donepezil may improve cognitive function in patients with dementia with Lewy bodies .
  • Cognitive Impairment in Multiple Sclerosis

    • Field : Neurology
    • Application : Donepezil has been studied for its potential to improve cognitive function in patients with multiple sclerosis .
    • Methods : Donepezil is administered orally. It works by preventing the breakdown of a chemical messenger called acetylcholine, which is involved in memory and other cognitive functions .
    • Results : Some studies have shown that donepezil may improve cognitive function in patients with multiple sclerosis .
  • Cognitive Impairment in Parkinson’s Disease

    • Field : Neurology
    • Application : Donepezil has been studied for its potential to improve cognitive function in patients with Parkinson’s disease .
    • Methods : Donepezil is administered orally. It works by preventing the breakdown of a chemical messenger called acetylcholine, which is involved in memory and other cognitive functions .
    • Results : Some studies have shown that donepezil may improve cognitive function in patients with Parkinson’s disease .

安全和危害

Donepezil may cause serious side effects, including slow heartbeats, a light-headed feeling, new or worsening stomach pain, heartburn, nausea, or vomiting, a seizure, painful or difficult urination, new or worsening breathing problems, or stomach bleeding . It should not be taken if you are allergic to Donepezil or certain other drugs .

未来方向

Donepezil has been the subject of extensive research, with studies focusing on its synthesis and structural modifications . Future research may focus on developing more efficient compounds for neurodegenerative disorder management .

属性

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEBPBSSDYVVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120011-70-3
Record name Donepezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048317
Record name Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Donepezil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

31mg/mL
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The commonly accepted cholinergic hypothesis proposes that a portion of the cognitive and behavioral decline associated with Alzheimer's are the result of decreased cholinergic transmission in the central nervous system. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. The main pharmacological actions of this drug are believed to occur as the result of this enzyme inhibition, enhancing cholinergic transmission, which relieves the symptoms of Alzheimer's dementia. In addition to the above, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins, which have demonstrated significant effects on the disease process of Alzheimer's. Other possible targets for donepezil may also include the inhibition various inflammatory signaling pathways, exerting neuroprotective effects., Donepezil hydrochloride, a piperidine derivative, is a centrally active, reversible inhibitor of acetylcholinesterase. The drug is structurally unrelated to other anticholinesterase agents (eg, tacrine, physostigmine)., The precise mechanism(s) of action of donepezil in patients with dementia of the Alzheimer's type (Alzheimer's disease) has not been fully elucidated. The drug is an anticholinesterase agent that binds reversibly with and inactivates cholinesterases (eg, acetylcholinesterase), thus inhibiting hydrolysis of acetylcholine. As a result, the concentration of acetylcholine increases at cholinergic synapses. In vitro data and data in animals indicate that the anticholinesterase activity of donepezil is relatively specific for acetylcholinesterase in the brain compared with butyrylcholinesterase inhibition in peripheral tissues., A deficiency of acetylcholine caused by selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus is recognized as one of the early pathophysiologic features of Alzheimer's disease associated with memory loss and cognitive deficits. Because the resultant cortical deficiency of this neurotransmitter is believed to account for some of the clinical manifestations of mild to moderate dementia, enhancement of cholinergic function with an anticholinesterase agent, such as tacrine or donepezil, is one of the pharmacologic approaches to treatment. Because widespread degeneration of multiple central neuronal systems eventually occurs in patients with Alzheimer's disease, potentially beneficial effects of anticholinesterase agents theoretically would diminish as the disease process advances and fewer cholinergic neurons remain functioning., Current theories on the pathogenesis of the cognitive signs and symptoms of Alzheimer's Disease attribute some of them to a deficiency of cholinergic neurotransmission. Donepezil hydrochloride is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by acetylcholinesterase. There is no evidence that donepezil alters the course of the underlying dementing process., For more Mechanism of Action (Complete) data for Donepezil (6 total), please visit the HSDB record page.
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Donepezil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Donepezil

CAS RN

120014-06-4
Record name Donepezil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120014-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Donepezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SSC91326P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Donepezil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Donepezil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-227
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Donepezil oxalate is dissolved in water and basified. Donepezil base thus obtained, is extracted in a suitable solvent and acidified with aqueous hydrochloric acid. The solvent is evaporated and aqueous acidic solution of Donepezil hydrochloride is lyophilized to obtain Donepezil hydrochloride amorphous form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

As it was disclosed in Example 3 and 4 of JP-A 64-79151(1989), indanone derivative was produced by reacting 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of strong base such as lithium diisopropylamide (Example 3), followed by reduction (Example 4) for example. According to this method, yield for Donepezil through Example 3 and 4 was 50.8% (62%×82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine (4 g) was taken in acetone (60 ml). To which benzyl chloride (1.92 g), potassium carbonate (2.28 g) and a catalytic quantity of tetrabutylammonium iodide (TBAI) were added. The reaction mixture was heated at 60° C. and reaction was monitored on TLC. Solvent was removed by distillation after reaction completion and the residue was taken in water and extracted with ethyl acetate (100 ml). The organic extract was acidified with cone. HCl. The solvent was evaporated under vacuum to yield the salt as a residue. Yield: 5.14 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

There are many processes as disclosed in the prior arts for producing donepezil of formula 1. U.S. Pat. No. 4,895,841 wherein substituted 1-indanone-2-phosphonate prepared from 2-bromo-5,6-dimethoxyindanone and triethyl phosphite, is treated with 1-benzylpiperidine-4-carboxaldehyde in the presence of a strong base, such as lithium diisopropylamide (LDA), followed by catalytic reduction using palladium on carbon in tetrahydrofuran (40 volumes) to yield donepezil with an overall yield of 50.8%. This process however suffers with few limitations i.e. it employs triphenylphosphonium methoxymethyl chloride, which is expensive and toxic and the overall yield of this process is quite low. (scheme 1).
[Compound]
Name
substituted 1-indanone-2-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Donepezil
Reactant of Route 2
Reactant of Route 2
Donepezil
Reactant of Route 3
Reactant of Route 3
Donepezil
Reactant of Route 4
Reactant of Route 4
Donepezil
Reactant of Route 5
Donepezil
Reactant of Route 6
Reactant of Route 6
Donepezil

Citations

For This Compound
91,400
Citations
HM Bryson, P Benfield - Drugs & aging, 1997 - europepmc.org
Donepezil is a specific and potent acetylcholinesterase inhibitor according to in vitro data. It displays primarily noncompetitive inhibitory activity. In vivo, donepezil inhibited … Donepezil …
Number of citations: 190 europepmc.org
JS Birks, RJ Harvey - Cochrane Database of systematic …, 2018 - cochranelibrary.com
… donepezil, taken for at least 12 weeks, to placebo (a dummy pill), or that compared different doses of donepezil. … decision whether people taking part got donepezil or placebo had to be …
Number of citations: 318 www.cochranelibrary.com
B Seltzer - Expert opinion on pharmacotherapy, 2007 - Taylor & Francis
Donepezil hydrochloride is the most … , donepezil may also impact the pathophysiology of AD at several other points. Officially approved for mild-to-moderate and severe AD, donepezil …
Number of citations: 128 www.tandfonline.com
A Burns, M Rossor, J Hecker, S Gauthier… - Dementia and geriatric …, 1999 - karger.com
… /day donepezil group demonstrating greater benefits in all outcome measures than the 5 mg/ day group. Donepezil … The results of this study confirm that donepezil is effective and well …
Number of citations: 739 karger.com
B Seltzer - Expert opinion on drug metabolism & toxicology, 2005 - Taylor & Francis
Donepezil is a selective acetylcholinesterase inhibitor that is widely prescribed for Alzheimer’s disease (AD). It has been shown to be of benefit in mild, moderate and severe stages of …
Number of citations: 123 www.tandfonline.com
J Birks, L Flicker… - Cochrane Database …, 1996 - cochranelibrary.com
… Donepezil was associated with significantly more adverse effects compared with placebo, … that donepezil delays the onset of AD. There is no evidence to support the use of donepezil for …
Number of citations: 243 www.cochranelibrary.com
RJ Howard, E Juszczak, CG Ballard… - … England Journal of …, 2007 - Mass Medical Soc
… donepezil and those of placebo on the basis of the change in CMAI scores from baseline to 12 weeks (estimated mean difference in change [the value for donepezil … the donepezil group …
Number of citations: 377 www.nejm.org
R Howard, R McShane, J Lindesay… - … England Journal of …, 2012 - Mass Medical Soc
… to one of four treatments: continuation of donepezil (at a dose of 10 mg per … of donepezil (administration of donepezil at a dose of 5 mg during weeks 1 through 4 and placebo donepezil …
Number of citations: 880 www.nejm.org
…, LT Friedhoff, Donepezil Study Group - Archives of internal …, 1998 - jamanetwork.com
Background Donepezil hydrochloride (Aricept) is a selective acetylcholinesterase inhibitor developed for the treatment of Alzheimer disease. This phase 3 study was 1 of 2 pivotal trials …
Number of citations: 971 jamanetwork.com
A Kumar, V Gupta, S Sharma - StatPearls [Internet], 2023 - ncbi.nlm.nih.gov
… A relative bioavailability study revealed that the exposure to donepezil from once-weekly donepezil transdermal 10 mg per day was equivalent to daily donepezil tablets of 10 mg per …
Number of citations: 47 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。